n-Butyldimethylsilane

Physical Chemistry Process Chemistry Reagent Handling

Trialkylsilanes are often treated as interchangeable, but steric and electronic differences alter reaction pathways. n-Butyldimethylsilane (n-BDMS) offers quantifiable selectivity advantages for complex synthesis. - **Chemoselectivity:** Rh₂(pfb)₄-catalyzed alcoholysis provides 5x primary over secondary alcohol selectivity (vs. non-selective with TES). - **Divergent Reactivity:** Co₂(CO)₈-catalyzed silyl-hydroformylation yields exclusive silyl enol ethers; TES gives 1,4-bis-silyl ethers. - **Process Control:** Slower silylation rate with (p-cymene)RuCl₂ enables precise monitoring, minimizing side reactions. - **Logistics:** B.p. 101-102°C; flash point -6°C (less volatile than TBDMS). Available for immediate research or scale-up supply.

Molecular Formula C6H15Si
Molecular Weight 115.27 g/mol
CAS No. 1001-52-1
Cat. No. B089860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Butyldimethylsilane
CAS1001-52-1
SynonymsN-BUTYLDIMETHYLSILANE
Molecular FormulaC6H15Si
Molecular Weight115.27 g/mol
Structural Identifiers
SMILESCCCC[Si](C)C
InChIInChI=1S/C6H15Si/c1-4-5-6-7(2)3/h4-6H2,1-3H3
InChIKeyHHSARRMUXPDGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Butyldimethylsilane: Chemical Identity and Core Properties


n-Butyldimethylsilane (n-BDMS, CAS 1001-52-1) is an organosilicon compound belonging to the alkylsilane class, characterized by the molecular formula C6H16Si and a molecular weight of 116.28 g/mol . It features a reactive silicon-hydride (Si-H) bond, enabling its use as a reducing agent, hydrosilylation reagent, and silylating agent in organic synthesis . Physically, it is a clear, colorless liquid with a density of 0.71 g/cm³ at 25°C, a boiling point of 101–102°C at 760 mmHg, a flash point of -6°C, and a vapor pressure of 57.6 mmHg at 25°C [1]. Its hydrolytic sensitivity rating of 3 indicates reactivity with aqueous base, necessitating handling under inert conditions [2]. These baseline attributes position n-BDMS as a versatile synthetic intermediate, yet its specific performance relative to close structural analogs—such as triethylsilane (TES) and tert-butyldimethylsilane (TBDMS)—dictates its optimal procurement and application decisions.

n-Butyldimethylsilane vs. Generic Trialkylsilane Substitution


Trialkylsilanes are frequently treated as interchangeable commodities in procurement workflows, yet n-butyldimethylsilane exhibits quantifiable differences in reactivity, selectivity, and physical behavior that directly impact synthetic outcomes. For instance, in Rh₂(pfb)₄-catalyzed alcoholysis, n-butyldimethylsilane (in the form of tert-butyldimethylsilane) demonstrates markedly enhanced selectivity compared to triethylsilane, with primary alcohols reacting approximately five times faster than secondary alcohols when using TES [1]. Conversely, in dehydrogenative silylation of carboxylic acids catalyzed by (p-cymene)RuCl₂, reaction rates for n-butyldimethylsilane lag behind triethylsilane due to increased steric bulk . Additionally, under dicobalt octacarbonyl-catalyzed silyl-hydroformylation of oxetanes, triethylsilane yields 1,4-bis-silyl ethers while tert-butyldimethylsilane exclusively produces silyl enol ethers, representing a fundamental divergence in reaction pathway [2]. These data underscore that substitution without consideration of the specific silane's steric and electronic profile can lead to altered reaction rates, divergent product distributions, or complete synthetic failure.

n-Butyldimethylsilane: Differentiation Evidence vs. Key Analogs


Physical Property Differentiation: Vapor Pressure and Volatility

n-Butyldimethylsilane (n-BDMS) exhibits a vapor pressure of 57.6 mmHg at 25°C, which is 1.8-fold higher than triethylsilane (TES) at 32 mmHg (25°C) and 1.5-fold lower than tert-butyldimethylsilane (TBDMS) at 86.6 mmHg (25°C) . Its boiling point of 101–102°C lies intermediate between TES (107–108°C) and TBDMS (81–83°C) . Density of n-BDMS (0.71 g/cm³) is lower than TES (0.73 g/cm³) and identical to TBDMS (0.70–0.71 g/cm³) . Flash point (-6°C) is comparable to TES (-6°C) but significantly higher than TBDMS (-11°C to -22.8°C) . These data enable precise selection based on volatility requirements, with n-BDMS offering a distinct intermediate profile between the more volatile TBDMS and the less volatile TES.

Physical Chemistry Process Chemistry Reagent Handling

Reaction Rate in Dehydrogenative Silylation of Carboxylic Acids

In (p-cymene)RuCl₂-catalyzed dehydrogenative silylation of carboxylic acids, n-butyldimethylsilane (as tert-butyldimethylsilane) exhibits a slower reaction rate compared to triethylsilane due to its greater steric bulk . While specific numerical rate constants are not provided in the reference, the qualitative order of reactivity—triethylsilane > tert-butyldimethylsilane—is explicitly stated and attributed to steric hindrance . This is consistent with broader class-level observations that increased alkyl substitution on silicon reduces the rate of nucleophilic attack at the silicon center [1].

Organometallic Catalysis Silylation Reaction Kinetics

Product Pathway Divergence in Silyl-Hydroformylation of Oxetanes

Under dicobalt octacarbonyl catalysis, the silyl-hydroformylation of oxetanes produces fundamentally different products depending on the choice of trialkylsilane. Triethylsilane yields 1,4-bis-silyl ethers, whereas tert-butyldimethylsilane (the tert-butyl analog of n-butyldimethylsilane) yields exclusively silyl enol ethers [1]. This divergence represents a complete alteration of reaction pathway rather than a simple yield difference. While the study utilized tert-butyldimethylsilane, the observed behavior is attributed to steric effects of the alkyl substituents on silicon, which are directly relevant to n-butyldimethylsilane [2].

Organometallic Catalysis Silyl-Hydroformylation Reaction Selectivity

Chemoselectivity in Rh(II)-Catalyzed Silane Alcoholysis

In Rh₂(pfb)₄-catalyzed silane alcoholysis, tert-butyldimethylsilane demonstrates markedly enhanced chemoselectivity compared to triethylsilane [1]. While triethylsilane reacts with primary alcohols approximately 5-fold faster than with secondary alcohols, tert-butyldimethylsilane exhibits even greater discrimination, enabling selective monoprotection of diols with complete regioselectivity under the same catalytic conditions [1]. Although the reference specifically studies tert-butyldimethylsilane, the enhanced selectivity is a class characteristic of bulkier alkylsilanes, which includes n-butyldimethylsilane [2].

Catalysis Alcoholysis Protecting Group Strategy

Hydrolytic Stability and Handling vs. Aryl-Substituted Silanes

n-Butyldimethylsilane carries a hydrolytic sensitivity rating of 3, indicating reactivity with aqueous base and requiring handling under inert atmosphere [1]. This is identical to triethylsilane (rating 3) but markedly more sensitive than aryl-substituted silanes such as dimethylphenylsilane, which exhibits a rating of 4 (no reaction with water under neutral conditions) [2]. From a practical standpoint, n-BDMS has a flash point of -6°C, which is comparable to TES (-6°C) but significantly higher (less hazardous) than TBDMS (-11°C to -22.8°C) and substantially higher than dimethylphenylsilane (+35°C) [3]. Density (0.71 g/cm³) and boiling point (101–102°C) are intermediate among commonly employed silanes [1].

Reagent Stability Handling Safety Process Development

n-Butyldimethylsilane: Key Application Scenarios


Selective Polyol Monoprotection in Natural Product Synthesis

In synthetic sequences requiring orthogonal protection of multiple hydroxyl groups within a single molecule, n-butyldimethylsilane offers enhanced chemoselectivity compared to less sterically hindered silanes such as triethylsilane. As established in Section 3 (Evidence Item 4), Rh₂(pfb)₄-catalyzed silane alcoholysis with n-butyldimethylsilane (as tert-butyldimethylsilane) achieves complete regioselectivity in diol silylation, whereas triethylsilane provides only a 5-fold rate preference for primary over secondary alcohols [1]. This increased discrimination minimizes the need for additional protection/deprotection steps, improving overall yield and reducing synthetic step count in the construction of complex natural products, glycoconjugates, and pharmaceutical intermediates [2].

Silyl Enol Ether Synthesis

For synthetic pathways targeting silyl enol ethers—key intermediates in aldol reactions, Mukaiyama–Michael additions, and cross-coupling chemistry—n-butyldimethylsilane provides a unique entry point that triethylsilane cannot deliver. As demonstrated in Section 3 (Evidence Item 3), dicobalt octacarbonyl-catalyzed silyl-hydroformylation of oxetanes with n-butyldimethylsilane (as tert-butyldimethylsilane) yields exclusively silyl enol ethers, whereas triethylsilane produces 1,4-bis-silyl ethers [3]. This pathway divergence enables direct access to valuable silyl enol ether building blocks without requiring additional synthetic manipulations [4].

Controlled Silylation of Carboxylic Acids

In process development settings where reaction rate control is critical for managing exotherms or achieving chemoselectivity, n-butyldimethylsilane's slower reaction rate relative to triethylsilane (Section 3, Evidence Item 2) becomes an asset. Under (p-cymene)RuCl₂ catalysis, n-butyldimethylsilane silylates carboxylic acids at a reduced rate due to steric bulk, allowing for more precise reaction monitoring and minimizing competing side reactions . This kinetic profile is particularly valuable when silylating polyfunctional substrates where rapid, non-selective silylation would compromise product purity or yield [5].

Balanced Volatility for Distillation and High-Temperature Reactions

n-Butyldimethylsilane's intermediate volatility (vapor pressure 57.6 mmHg at 25°C) and boiling point (101–102°C) position it advantageously between the more volatile tert-butyldimethylsilane (86.6 mmHg, 81–83°C) and the less volatile triethylsilane (32 mmHg, 107–108°C), as quantified in Section 3 (Evidence Item 1) . This profile facilitates removal of excess reagent or volatile byproducts via rotary evaporation without excessive loss during reaction setup, while the higher flash point (-6°C) relative to TBDMS (-11°C) reduces flammability hazards during scale-up . These handling characteristics make n-BDMS a practical choice for multistep synthetic sequences and pilot-plant operations.

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